CP-96,345 is a non-peptide antagonist of substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation. [] It is classified as a neurokinin-1 (NK1) receptor antagonist. CP-96,345 has been investigated for its potential therapeutic applications in conditions such as asthma, emesis, and inflammatory disorders.
1-Cyclohexylpiperidin-3-amine dihydrochloride is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, enhancing its solubility and stability in aqueous solutions.
This compound can be classified as an amine, specifically a piperidine derivative, which is a saturated six-membered ring containing one nitrogen atom. The cyclohexyl group attached to the piperidine ring contributes to its lipophilicity, making it suitable for interactions with biological membranes. Research indicates that compounds of this class may exhibit pharmacological properties, including effects on neurotransmitter systems.
The synthesis of 1-cyclohexylpiperidin-3-amine dihydrochloride typically involves several steps:
For example, a general synthetic route may involve heating cyclohexylamine with a suitable aldehyde in the presence of a catalyst like palladium on carbon, followed by purification through recrystallization from an appropriate solvent.
The molecular formula for 1-cyclohexylpiperidin-3-amine dihydrochloride is . The structure features:
The compound's three-dimensional structure can be visualized using computational chemistry software, which can provide insights into its conformational flexibility and potential binding sites for biological targets.
1-Cyclohexylpiperidin-3-amine dihydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 1-cyclohexylpiperidin-3-amine dihydrochloride is largely associated with its interaction with neurotransmitter receptors. Research indicates that similar compounds may act as ligands for dopamine receptors, particularly D3 receptors, influencing dopaminergic signaling pathways.
The binding affinity and selectivity towards these receptors can be evaluated using radiolabeled ligand binding assays or functional assays in cell lines expressing specific receptor subtypes.
1-Cyclohexylpiperidin-3-amine dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in biological systems and its potential formulation as a therapeutic agent.
1-Cyclohexylpiperidin-3-amine dihydrochloride has potential applications in various fields:
Piperidine derivatives represent a cornerstone of modern medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. The saturated six-membered nitrogen-containing heterocycle provides a versatile scaffold that enables three-dimensional structural diversity, facilitating optimal interactions with biological targets. Its conformational flexibility allows for both equatorial and axial orientations of substituents, enabling precise modulation of pharmacokinetic and pharmacodynamic properties. The basic amine group (pKa ~11) facilitates salt formation (e.g., dihydrochloride salts) for enhanced solubility and bioavailability while serving as a hydrogen bond acceptor/donor in target engagement [3] [9].
Table 1: Clinically Approved CNS-Targeting Piperidine Derivatives
Compound Name | Primary Indication | Key Structural Features | Biological Target |
---|---|---|---|
Donepezil | Alzheimer's disease | Benzylpiperidine motif | Acetylcholinesterase |
Haloperidol | Psychosis | 4-Fluorophenylpiperidine | Dopamine D₂ receptor |
Risperidone | Schizophrenia | Benzisoxazole-piperidine | 5-HT₂A/D₂ receptors |
Paroxetine | Depression | Piperidine-4-fluorophenyl | Serotonin transporter |
Aripiprazole | Bipolar disorder | Quinolinone-piperidine | Dopamine partial agonist |
Piperidine's significance in CNS drug development stems from its unique physicochemical properties that facilitate blood-brain barrier (BBB) penetration. The scaffold optimally balances lipophilicity (clogP 1.5-3.5) and topological polar surface area (TPSA <90 Ų), parameters critical for neurotherapeutic agents [5] [9]. Molecular hybridization strategies frequently incorporate piperidine as a spacer or terminal group to enhance target affinity while maintaining CNS permeability. For instance, sigma-1 receptor (σ1R) ligands exploit the piperidine nitrogen for high-affinity binding (Ki <50 nM) through interactions with Glu172 and Asp126 residues in the receptor's chaperone protein binding site [8].
The stereochemistry at C3 of the piperidine ring critically influences receptor selectivity. In sigma receptor ligands, (R)-enantiomers exhibit 10-100 fold greater σ1R affinity than their (S)-counterparts due to optimal hydrophobic pocket accommodation. Functional assays demonstrate that 3-aminopiperidine derivatives act as σ1R antagonists, modulating calcium signaling and neurotransmitter release (dopamine, glutamate) in neuronal pathways implicated in pain processing and neurodegeneration [8]. Recent studies reveal multitarget potential, with several H₃ receptor antagonists (e.g., pitolisant analogs) showing unexpected σ1R affinity (Ki = 0.5-3.6 nM), suggesting synergistic therapeutic effects for complex CNS disorders [8].
Cyclohexyl conjugation to piperidine generates a privileged substructure enhancing both steric occupancy and lipophilic efficiency. The cyclohexyl moiety significantly increases the molar volume (~110 ų) and lipophilicity (ΔclogP +2.0-2.5 units) compared to unsubstituted piperidine, promoting favorable membrane interactions and target residence time [3] [5]. This bicyclic system adopts chair-chair or chair-boat conformations that restrict molecular flexibility, reducing the entropic penalty upon target binding.
Table 2: Impact of Cyclohexyl Substitution on Pharmacological Properties
Position | Physicochemical Change | Biological Consequence | Example Affinity Shift |
---|---|---|---|
N1 | ↑ Lipophilicity (clogP +1.8) | Enhanced membrane permeability | σ1R Ki 1531→3.64 nM [8] |
C3 | ↑ Steric bulk (ΔMV +52 ų) | Improved σ1R subtype selectivity | σ2/σ1 ratio 0.1→6.2 [8] |
C4 | ↑ Conformational restriction | Extended receptor residence time | t₁/₂ +240% [3] |
The cyclohexyl group's equatorial orientation minimizes 1,3-diaxial interactions, creating a solvent-exposed hydrophobic domain that enhances binding to protein pockets with aromatic shelves (e.g., Phe residues in σ1R). Computational studies reveal cyclohexyl-piperidine derivatives form stable van der Waals contacts within 4.5-6.0 Å distances in σ1R binding pockets, contributing -3.2 to -5.7 kcal/mol binding energy [7]. Molecular dynamics simulations demonstrate that N-cyclohexyl substitution reduces desolvation energy by 30% compared to phenyl analogs, explaining improved membrane partitioning [5]. These properties make the cyclohexylpiperidine motif particularly valuable for targeting CNS receptors with extended hydrophobic binding clefts.
The development of aminopiperidine therapeutics has progressed through three distinct eras defined by synthesis methodologies and screening paradigms. The first era (pre-1980s) relied on natural product derivatization and phenotypic screening, yielding foundational structures like piperine analogs. Limitations included low synthetic yields (<35%) and limited stereocontrol [1]. The second era (1980s-2000s) embraced target-based drug discovery, enabled by:
This period produced clinically impactful aminopiperidine drugs including the antipsychotic haloperidol (σ1R Ki = 2.5 nM) and the cognition enhancer donepezil [6]. The current era (post-2010) integrates computational chemistry and structure-based design:
Table 3: Evolution of Aminopiperidine Derivative Development
Era | Synthesis Methods | Screening Approach | Key Advances | Limitations |
---|---|---|---|---|
Pre-1980s | Natural product extraction | Phenotypic models | Foundational scaffolds identified | Low synthetic yield (<35%) |
1980s-2000s | Catalytic hydrogenation | Target-based assays | Haloperidol, donepezil developed | Limited stereocontrol |
Post-2010 | Organocatalysis/flow chemistry | Virtual screening | Rational design of σ1R ligands | Computational resource demands |
The convergence of chemoinformatics and structural biology has enabled precise optimization of 1-cyclohexylpiperidin-3-amine derivatives. Modern QSAR models incorporating Hammett constants and Craig plots accurately predict the impact of C3 amine substituents on σ1R affinity (R² >0.85) [7]. Fragment-based drug design leverages the 1-cyclohexylpiperidin-3-amine core as a versatile building block for generating high-affinity (Ki <10 nM), CNS-penetrant ligands targeting neurotherapeutic receptors [6] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0